molecular formula C23H27FN2O5S B2481934 (2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 946344-53-2

(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2481934
CAS RN: 946344-53-2
M. Wt: 462.54
InChI Key: DQEIVNIVJKPBSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, each contributing to the final molecular structure. For example, the synthesis of similar compounds has involved acylation, Grignard reactions, etherification, and subsequent salt formation processes to achieve the desired molecular architecture, as demonstrated in studies on related compounds with significant antiestrogenic and antihypertensive activities (Jones et al., 1979); (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of organic compounds is critical for understanding their chemical behavior and interactions. X-ray crystallography has been a valuable tool in determining the structure of complex molecules, providing insights into the spatial arrangement of atoms and the conformation of the molecule. For instance, studies on related compounds have elucidated their crystal structures, revealing the arrangement of functional groups and the overall molecular geometry (Nagaraju et al., 2018).

Chemical Reactions and Properties

The reactivity of a molecule is defined by its functional groups and molecular structure. For example, the presence of sulfonyl, ether, and ketone groups can influence a compound's participation in nucleophilic and electrophilic reactions. Research into similar molecules has demonstrated their reactivity towards various chemical transformations, including reductions, cyclizations, and nucleophilic additions, showcasing the diverse chemical properties these molecules can exhibit (Evans, 2007).

Physical Properties Analysis

The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are essential for their characterization and application. These properties are influenced by the molecule's molecular weight, polarity, and intermolecular forces. For compounds within the same family, studies have detailed their crystallization, solubility in various solvents, and thermal stability, providing a foundation for understanding their physical behavior (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of a compound are intrinsically linked to its molecular structure. The electron distribution within the molecule, the presence of electron-donating or electron-withdrawing groups, and the molecule's overall stability contribute to its chemical reactivity. Investigations into related molecules have explored their potential as antimicrobial agents, highlighting the role of their chemical structure in biological activity (Nagamani et al., 2018).

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to (2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, were synthesized and evaluated for antihypertensive activity. Specifically, certain derivatives displayed significant alpha-adrenergic blockade potential, suggesting their utility in the treatment of hypertension. However, it was noted that orthostatic hypotension, a potential side effect, was a concern at therapeutically effective doses (Caroon et al., 1981).

Potential as Non-peptide Tachykinin NK2 Receptor Antagonists

Compounds structurally similar to the compound have been synthesized and investigated for their affinity to the tachykinin NK2 receptor. These studies found that certain spiropiperidine derivatives acted as potent NK2 receptor antagonists, exhibiting significant antagonist activity against NK2 receptor-mediated bronchoconstriction in guinea pigs. These findings imply the potential therapeutic application of these compounds in respiratory conditions (Smith et al., 1995).

Supramolecular Arrangements and Molecular Structure

Studies on related structures have focused on understanding the supramolecular arrangements and molecular dimensions, particularly noting the importance of non-covalent interactions such as lone pair-π interaction and halogen bonding in their crystal packing. This research provides insight into the structural characteristics that might influence the biological activity and stability of these compounds (Sharma et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information for this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, investigating its mechanism of action (if it’s a drug), and assessing its safety and environmental impact .

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S/c1-3-30-21-7-5-4-6-19(21)22(27)25-12-10-23(11-13-25)26(14-15-31-23)32(28,29)18-8-9-20(24)17(2)16-18/h4-9,16H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEIVNIVJKPBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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